molecular formula C10H15N3 B11779410 (4-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

(4-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Katalognummer: B11779410
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: JDIOHUJLJBILAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . This compound is characterized by a pyridine ring substituted with a pyrrolidine group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (4-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine typically involves the reaction of 4-chloro-3-pyridinemethanamine with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(4-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(4-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including its role as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of (4-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

(4-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine can be compared with other similar compounds, such as:

    (4-(Morpholin-4-yl)pyridin-3-yl)methanamine: This compound has a morpholine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.

    (4-(Piperidin-1-yl)pyridin-3-yl)methanamine: This compound contains a piperidine ring, which can influence its reactivity and interactions with molecular targets.

    (4-(Azepan-1-yl)pyridin-3-yl)methanamine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C10H15N3

Molekulargewicht

177.25 g/mol

IUPAC-Name

(4-pyrrolidin-1-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C10H15N3/c11-7-9-8-12-4-3-10(9)13-5-1-2-6-13/h3-4,8H,1-2,5-7,11H2

InChI-Schlüssel

JDIOHUJLJBILAS-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=C(C=NC=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.